molecular formula C16H14F3N3O3 B1413722 Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]benzoate CAS No. 2197053-86-2

Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]benzoate

Cat. No. B1413722
CAS RN: 2197053-86-2
M. Wt: 353.3 g/mol
InChI Key: MOQUCZTWQICTQY-UHFFFAOYSA-N
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Description

“Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]benzoate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrimidine . The trifluoromethyl group attached to the pyridine ring is a common motif in pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a trifluoromethyl group, and amide and ester functionalities. The presence of nitrogen in the pyridine ring and the amide group would likely result in the formation of hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, the trifluoromethyl group, and the amide and ester groups. The pyridine ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions . The trifluoromethyl group is electron-withdrawing, which can activate the pyridine ring towards further reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially improving its ability to cross biological membranes . The amide and ester groups could participate in hydrogen bonding, influencing the compound’s solubility .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Research has demonstrated the compound's utility in the synthesis of heterocyclic systems. For example, studies have shown its involvement in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and other heterocyclic compounds. These compounds are significant for their potential applications in medicinal chemistry and material science due to their unique structural and electronic properties (Selič, Grdadolnik, & Stanovnik, 1997).

Antibacterial Activity

Another application includes the design and synthesis of derivatives aiming at antibacterial activity. A study synthesized a series of compounds to evaluate their antibacterial properties, showcasing the chemical's role in developing potential antibacterial agents (Reddy & Prasad, 2021).

Molecular Structure Analysis

The compound has also been used to study molecular structures, specifically hydrogen-bonding patterns in crystalline structures. This research provides insights into the molecular and electronic structure of the compound and its derivatives, which is crucial for the design of materials and pharmaceuticals with specific properties (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Synthesis of Triorganostannyl Esters

Investigations into the synthesis of triorganostannyl esters of aminobenzoic acids have explored the physicochemical properties of these esters. This research is relevant for understanding the interaction of these compounds with metal centers, which affects both the photophysical properties of the metal and the conformation and intermolecular interactions of the ligands (Tzimopoulos et al., 2010).

Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates

A specific strategy utilizing a trifluoromethyl-containing building block led to the preparation of trifluoromethyl-substituted aminopyrroles. This approach highlights the compound's utility in synthesizing structurally complex and functionally diverse heterocyclic compounds, which are of interest in various chemical and pharmaceutical applications (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).

Future Directions

The future research directions for this compound could be vast and would depend on its intended application. If it’s being studied as a potential pharmaceutical, future research could involve further optimization of the compound’s structure to improve its efficacy and safety profile, as well as preclinical and clinical testing .

properties

IUPAC Name

methyl 3-[[2-methyl-6-(trifluoromethyl)pyridin-3-yl]carbamoylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3/c1-9-12(6-7-13(20-9)16(17,18)19)22-15(24)21-11-5-3-4-10(8-11)14(23)25-2/h3-8H,1-2H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQUCZTWQICTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401116157
Record name Benzoic acid, 3-[[[[2-methyl-6-(trifluoromethyl)-3-pyridinyl]amino]carbonyl]amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401116157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2197053-86-2
Record name Benzoic acid, 3-[[[[2-methyl-6-(trifluoromethyl)-3-pyridinyl]amino]carbonyl]amino]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2197053-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-[[[[2-methyl-6-(trifluoromethyl)-3-pyridinyl]amino]carbonyl]amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401116157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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